The primary source of serinocyclin A is the fungus Metarhizium anisopliae, which is known for its insecticidal properties. This fungus has been extensively studied for its ability to infect and kill various insect pests, making it a valuable organism in biological control applications. The production of serinocyclin A occurs during specific growth conditions, particularly in the presence of certain substrates that stimulate secondary metabolite production .
Serinocyclin A is classified as a cyclic peptide, specifically a cyclic heptapeptide. It falls under the broader category of nonribosomal peptides, which are synthesized by nonribosomal peptide synthetases rather than through ribosomal protein synthesis. This classification highlights its unique biosynthetic pathway and distinguishes it from typical ribosomally synthesized peptides .
The synthesis of serinocyclin A involves complex biosynthetic pathways typical of nonribosomal peptide production. These pathways are orchestrated by large enzyme complexes known as nonribosomal peptide synthetases. The genes responsible for the biosynthesis of serinocyclin A have been identified through genomic studies and RNA sequencing, revealing specific gene clusters that are upregulated during its production .
The technical aspects of synthesizing serinocyclin A include:
Serinocyclin A is characterized by its cyclic structure, which contributes to its stability and biological activity. The cyclic nature allows for unique conformational properties that can influence its interaction with biological targets.
Serinocyclin A participates in various chemical reactions that are crucial for its biological activity. These reactions include:
Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to study the stability and reactivity of serinocyclin A under different conditions. These studies help elucidate its degradation pathways and potential metabolites formed during interactions with biological systems .
The mechanism of action of serinocyclin A involves its interaction with specific biological targets within host organisms, particularly insects. It is believed to disrupt cellular processes essential for survival.
Research indicates that serinocyclin A may inhibit protein synthesis or interfere with cellular signaling pathways in target organisms, leading to physiological disruptions that can result in mortality or impaired development . Detailed studies on its exact molecular targets are ongoing.
Relevant analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy provide insights into the structural integrity and conformational dynamics of serinocyclin A under various conditions .
Serinocyclin A has several scientific uses, particularly in agriculture and biotechnology:
Serinocyclin A is a cyclic heptapeptide produced by the entomopathogenic fungus Metarhizium anisopliae. Its biosynthesis occurs via non-ribosomal peptide synthetase (NRPS) pathways, which enable the incorporation of nonproteinogenic amino acids and the formation of complex cyclic structures. The NRPS machinery in Metarhizium spp. operates through multi-modular enzymes, where each module activates, thiolates, and condenses specific amino acid substrates into a growing peptide chain.
The serinocyclin biosynthetic gene cluster (BGC) was identified in Metarhizium robertsii (BGC0001240) and spans 28.5 kb. It harbors a core NRPS gene (MaNPS1 or ser1), which encodes a 7-module synthetase (UniProt: EXU96269.1). Gene disruption experiments confirmed its role: ΔManps1 mutants lacked serinocyclins A and B in conidia, while other developmental stages showed no production [1] [4]. The cluster architecture includes:
Table 1: Gene Composition of the Serinocyclin Biosynthetic Cluster (BGC0001240)
Gene ID | Product | Function in Biosynthesis |
---|---|---|
X797_010654 | Serinocyclin synthetase (MaNPS1) | 7-module NRPS; peptide assembly |
Flanking genes | ABC transporters | Metabolite export |
Flanking genes | Transcriptional regulators | Cluster expression control |
The NRPS modules of MaNPS1 exhibit strict substrate specificity for both proteinogenic and nonproteinogenic amino acids:
A-domain specificity was predicted using in silico tools (e.g., NRPSpredictor2) and confirmed by chiral analysis of hydrolyzed serinocyclin A. This revealed D-Ser at position 6 and L-Ser at positions 3 and 7, indicating epimerization activity in Module 6 [3].
Table 2: Substrate Specificity of MaNPS1 Adenylation Domains
NRPS Module | A-Domain Substrate | Nonproteinogenic Feature | Evidence |
---|---|---|---|
1 | Acc | Cyclopropane ring | NMR/X-ray crystallography [3] |
2 | Hyp | 4R-hydroxylation | Chiral amino acid analysis |
4 | HyLys | 4S-hydroxylation | X-ray absolute configuration |
6 | Ser | Epimerization to D-Ser | Chiral analysis [3] |
Cyclization is mediated by the C-terminal thioesterase (TE) domain of MaNPS1, which catalyzes macrolactamization to form the 7-residue cyclic scaffold. Epimerization occurs at Module 6, where an integrated epimerization (E) domain converts L-Ser to D-Ser prior to condensation. Notably, no in trans modification enzymes (e.g., cytochrome P450s) are encoded in the cluster, implying that hydroxylations of Pro (to Hyp) and Lys (to HyLys) occur post-incorporation via free-standing enzymes [4].
The MaNPS1 cluster is conserved in Metarhizium generalist species (M. anisopliae, M. robertsii, M. brunneum) but absent in specialists (M. acridum, M. album). Phylogenetic analysis of NRPS adenylation domains places serinocyclin synthetase in a clade with Beauveria bassiana NRPSs involved in insect-specific metabolites (e.g., beauvericin). This suggests:
Metarhizium guizhouense (intermediate host range) retains a partial cluster but lacks the Acc-activating module, indicating degenerative evolution.
Serinocyclin A is exclusively produced in conidia, not during vegetative growth or insect infection. RNA-seq of M. anisopliae on cattle-tick cuticles revealed:
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